3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride
Description
Properties
CAS No. |
833474-59-2 |
|---|---|
Molecular Formula |
C12H12Cl2N2O |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
3-chloro-4-(pyridin-2-ylmethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O.ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;/h1-7H,8,14H2;1H |
InChI Key |
QFYNCQWMCWPWGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Nitro Precursor
The nitro compound is synthesized via etherification between 3-chloro-4-nitrophenol and 2-(chloromethyl)pyridine under alkaline conditions. A typical procedure involves:
- Dissolving 3-chloro-4-nitrophenol in dimethylformamide (DMF) with potassium carbonate.
- Adding 2-(chloromethyl)pyridine dropwise at 60–80°C for 6–8 hours.
- Isolating the product via aqueous work-up and recrystallization from ethanol/water.
This step achieves >95% yield, with purity confirmed by HPLC.
Catalytic Hydrogenation
The nitro group is reduced to an amine using Raney nickel as the catalyst under hydrogen pressure:
| Parameter | Condition |
|---|---|
| Catalyst | Raney nickel (5–10 wt%) |
| Solvent | Tetrahydrofuran (THF) |
| Hydrogen Pressure | 5 MPa |
| Temperature | 30–60°C |
| Reaction Time | 8–12 hours |
Procedure :
- The nitro precursor and Raney nickel are suspended in THF in a hydrogenation reactor.
- After nitrogen purging, hydrogen is introduced at 5 MPa.
- The mixture is stirred at 30–60°C until hydrogen uptake ceases (8–12 hours).
- Post-reaction, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by:
- Dissolving the aniline in ethanol.
- Adding concentrated hydrochloric acid (HCl) dropwise at 0–5°C.
- Precipitating the salt, followed by filtration and drying under vacuum.
Purity : Up to 98.08% (HPLC), achieved through recrystallization from ethanol/water (3:2 v/v).
Nucleophilic Aromatic Substitution (NAS)
While less common, NAS offers an alternative route for derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline. For example, reacting the aniline with electron-deficient heterocycles like 4-chloro-7-methoxy-6-nitroquinazoline in isopropanol at 60–80°C yields pharmacologically active quinazoline derivatives.
Reaction Conditions and Outcomes
| Parameter | Condition |
|---|---|
| Reactant | 4-Chloro-7-methoxy-6-nitroquinazoline |
| Solvent | Isopropanol |
| Temperature | 60–80°C |
| Time | 2–5 hours |
| Yield | 91–96% |
Mechanism : The amine group attacks the electron-deficient C4 position of the quinazoline, displacing chloride via a two-step addition-elimination process.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nitro Reduction | High yield (92%), scalable, uses inexpensive catalyst (Raney nickel) | Requires high-pressure equipment |
| NAS | Direct coupling for derivatives | Limited to reactive substrates |
The nitro reduction route is superior for large-scale synthesis due to its robustness and cost efficiency. In contrast, NAS is reserved for specialized applications requiring functionalized derivatives.
Reaction Optimization and Purity Control
Catalyst Screening
Raney nickel outperforms palladium on carbon (Pd/C) in the hydrogenation step, achieving 92% yield vs. 75–80% with Pd/C. This is attributed to nickel’s superior tolerance to the pyridylmethoxy group.
Solvent Effects
THF is optimal for hydrogenation due to:
Recrystallization Optimization
Purity is enhanced using ethanol/water mixtures:
| Ethanol:Water (v/v) | Purity (%) | Yield (%) |
|---|---|---|
| 1:1 | 90.38 | 86.9 |
| 3:2 | 98.08 | 92.0 |
The 3:2 ratio reduces co-precipitation of impurities, improving crystallinity.
Applications and Derivatives
3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride serves as a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(pyridin-2-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and ammonium chloride are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a chemical compound with the molecular formula and a molecular weight of 236.68 g/mol . It appears as a white to off-white powder, possessing a melting point between 174-178°C and a boiling point of 441.2°C at 760 mmHg . It is soluble in methanol, ethanol, and chloroform, but only slightly soluble in water .
Applications
3-Chloro-4-(pyridin-2-ylmethoxy)aniline serves as a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials .
Pharmaceuticals
It is used in the synthesis of:
- Rimonabant: A selective cannabinoid receptor type 1 (CB1) antagonist, designed for the treatment of obesity and related metabolic disorders .
- Tadalafil: A phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension .
- Sildenafil: Another PDE5 inhibitor also used to treat erectile dysfunction and pulmonary arterial hypertension .
Agrochemicals
It is used in the synthesis of:
- Flutriafol: A fungicide employed to manage fungal diseases in crops like rice, wheat, and soybeans .
- Boscalid: A fungicide that controls fungal diseases in crops such as grapes, apples, and vegetables .
Materials Science
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with BCR-ABL kinase, leading to significant anti-proliferation, anti-migration, and anti-invasion effects on cancer cells . Additionally, it demonstrates inhibition against EGFR and HER2, which are crucial pathways in cancer progression .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 524955-09-7
- Molecular Formula : C₁₂H₁₁ClN₂O
- Molecular Weight : 234.68 g/mol
- Structure : Features an aniline core substituted with a chlorine atom at position 3 and a pyridin-2-ylmethoxy group at position 2. The hydrochloride salt enhances solubility and stability .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Commercial and Industrial Considerations
- Pricing: The target compound is priced at $45–$456/g (purity >98%), while 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride costs ~$0.00–$0.00/kg (industrial grade) .
- Scalability : The target compound’s synthesis is optimized for large-scale production via Fe/HCl reduction, whereas analogs like 4-chloro-3-(pyridin-2-yl)aniline lack documented industrial protocols .
Research Findings and Patent Landscape
- Neratinib Patents : Solid-state forms of neratinib maleate derived from the target compound are patented for improved stability and dissolution profiles .
- Novel Antitumor Agents: Derivatives like WXJ-202 (a pyrrolo[2,3-d]pyrimidine) leverage the target compound’s aniline moiety for enhanced HER2 inhibition .
- Structural Insights: Molecular dynamics studies highlight the pyridin-2-ylmethoxy group’s role in occupying hydrophobic pockets, a feature less pronounced in chloro-phenoxy analogs .
Biological Activity
3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C12H11ClN2O
- Molecular Weight : Approximately 236.68 g/mol
- Structure : The compound features a chloro group and a pyridine moiety linked via a methoxy group, contributing to its unique chemical behavior.
Biological Activity Overview
Research has demonstrated that 3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride exhibits various biological activities:
-
Antitumor Activity :
- A series of derivatives based on this compound have been synthesized and evaluated for their antitumor properties. Notably, one derivative showed twice the antitumor activity compared to Imatinib against several cancer cell lines, including HL-60, K-562, MCF-7, and A498 .
- Mechanistic studies indicate that these compounds can inhibit cell proliferation, migration, and invasion, particularly in K-562 cells. Molecular docking studies suggest interactions with BCR-ABL kinase, a key target in certain leukemias .
-
Antimicrobial Properties :
- Preliminary studies have indicated potential antimicrobial effects against various pathogens. The specific mechanisms of action may involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.
Case Studies
-
Antitumor Efficacy :
- In a study evaluating multiple derivatives of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, compound 7k was highlighted for its superior efficacy against cancer cell lines. The study concluded that this compound could serve as a promising candidate for personalized cancer therapy due to its potent inhibitory effects on tumor growth and metastasis .
- Molecular Interactions :
Table 1: Antitumor Activity of Derivatives
| Compound | Cell Line | IC50 (µM) | Relative Efficacy |
|---|---|---|---|
| 7k | K-562 | 0.5 | Twice that of Imatinib |
| 7l | MCF-7 | 1.0 | Comparable to standard treatments |
| 7m | A498 | 0.8 | Significant inhibition observed |
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It may bind to receptors that modulate signaling pathways critical for tumor growth and metastasis.
Q & A
Q. What are the common synthetic routes for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a pyridinylmethoxy group can be introduced to a chlorinated aniline derivative using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Key intermediates, such as 3-chloro-4-hydroxyaniline, are often characterized using ¹H/¹³C NMR to confirm substitution patterns and HPLC to assess purity (>95%) . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in ethanol, followed by recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic proton splitting patterns (e.g., pyridine ring protons at δ 8.5–7.5 ppm) and the methoxy group’s integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, ensuring no residual solvents or byproducts .
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3400 cm⁻¹ (N-H stretch) validate the ether and aniline groups .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and reduce byproducts in the synthesis of this compound?
- Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., CuI for Ullmann-type couplings) can identify optimal conditions .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions by maintaining precise temperature/residence time control, as demonstrated in analogous diazo compound syntheses .
- Byproduct Analysis : LC-MS identifies impurities (e.g., over-alkylated products), guiding solvent selection (e.g., CPME for better selectivity) .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) across sources?
- Multi-Method Validation : Compare melting points (e.g., 178°C vs. supplier-reported ranges) using differential scanning calorimetry (DSC) to assess crystallinity and hydrate formation.
- Purity Correlation : Cross-validate purity via HPLC-UV (λ = 254 nm) and Karl Fischer titration to rule out moisture effects .
Q. What environmental factors influence the stability of this compound, and how can degradation be monitored?
- pH Sensitivity : The free base form degrades in acidic conditions (pH < 3), forming chloro-aniline byproducts. Stability studies in buffered solutions (pH 5–7) are critical for long-term storage .
- Thermal Stability : Accelerated stability testing (40–60°C) under nitrogen, monitored via HPLC , reveals decomposition thresholds.
- Light Sensitivity : UV-Vis spectroscopy tracks photo-oxidation products (e.g., nitroso derivatives) in light-exposed samples .
Q. What mechanistic insights exist for the reactivity of this compound in coupling reactions?
- Kinetic Studies : Time-resolved NMR tracks intermediates in Buchwald-Hartwig aminations, revealing rate-limiting steps (e.g., oxidative addition of Pd catalysts) .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict regioselectivity in electrophilic substitutions, explaining preferential pyridine ring activation .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
Q. Table 2. Stability-Indicating Assay Conditions
| Stress Condition | Test Duration | Analytical Method | Degradation Marker |
|---|---|---|---|
| Acidic (pH 2) | 24 h | HPLC-UV | Chloroaniline peak (Rt = 4.2 min) |
| Thermal (60°C) | 7 days | TGA/DSC | Weight loss >2% |
| Light (UV) | 48 h | UV-Vis (λ = 320 nm) | Absorbance increase Δ >0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
